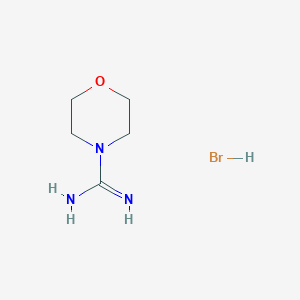

Morpholine-4-carboximidamide Hydrobromide

Description

Properties

IUPAC Name |

morpholine-4-carboximidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHSDHMCZXCESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384503 | |

| Record name | Morpholine-4-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157415-17-3 | |

| Record name | Morpholine-4-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157415-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Morpholine-4-carboximidamide Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboximidamide hydrobromide is a chemical compound of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, supported by available data and relevant studies on analogous compounds. The document details what is known about its synthesis, analytical characterization, and potential biological activities, with a focus on its antimicrobial and antioxidant properties. While specific experimental protocols and signaling pathway information for this exact compound are limited in publicly accessible literature, this guide compiles available data and provides insights based on the broader class of morpholine and guanidine-containing compounds.

Chemical and Physical Properties

This compound is a salt consisting of the protonated morpholine-4-carboximidamide cation and a bromide anion. The presence of the morpholine ring, a common scaffold in medicinal chemistry, and the guanidinium-like carboximidamide group suggests its potential for biological activity.[1][2]

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | morpholine-4-carboximidamide;hydrobromide | [3] |

| CAS Number | 157415-17-3 | [3] |

| Molecular Formula | C₅H₁₂BrN₃O | [3] |

| Molecular Weight | 210.07 g/mol | [3] |

| Synonyms | 4-Morpholinecarboximidamide hydrobromide, Morpholinoformamidine hydrobromide | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to pale cream crystals or powder | [4] |

| Melting Point | 155-165 °C | [2] |

| Stability | Stable under normal conditions | [2] |

| Purity (Typical) | ≥98% | [5][6] |

| Storage | Room temperature, under inert atmosphere (e.g., Argon) | [5] |

Synthesis and Purification

General Synthetic Approach for N-Substituted Amidines

A common method for the preparation of amidine salts involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imidate salt, which is then treated with an amine. An alternative approach involves the reaction of an amine with an orthoformate to generate a formimidate, which can then be converted to the desired amidine.

dot

Caption: Generalized synthetic workflow for this compound.

Purification

Purification of amidine salts like this compound is typically achieved through recrystallization. The choice of solvent is crucial and often involves a polar solvent in which the salt is soluble at elevated temperatures but less soluble at room temperature or below. Common solvents for recrystallizing quaternary ammonium and similar salts include ethanol, methanol, or isopropanol, sometimes in combination with a less polar co-solvent to induce precipitation. The process generally involves dissolving the crude product in a minimal amount of the hot solvent, filtering to remove insoluble impurities, and allowing the solution to cool to induce crystallization. The purified crystals are then collected by filtration and dried.[7]

Analytical Characterization

Detailed spectral data specifically for this compound are not available in the searched literature. However, the expected spectral characteristics can be inferred from data on N-substituted morpholines and guanidinium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the morpholine ring typically shows two multiplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms. The protons on the carbons adjacent to the electronegative oxygen (positions 2 and 6) are expected to resonate at a lower field (higher ppm value, typically δ 3.6-3.8 ppm) compared to the protons on the carbons adjacent to the nitrogen (positions 3 and 5, typically δ 2.8-3.0 ppm).[5][8] The protons of the carboximidamide group (NH and NH₂) would likely appear as broad signals due to quadrupole broadening and exchange with residual water.

-

¹³C NMR: The carbon NMR spectrum of a symmetrically N-substituted morpholine will show two signals for the morpholine ring carbons. The carbons adjacent to the oxygen (C2 and C6) would appear at a lower field (around δ 67 ppm) than those adjacent to the nitrogen (C3 and C5, around δ 45-50 ppm).[6][9] The carbon of the carboximidamide group is expected to resonate in the range of δ 150-160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amine groups in the carboximidamide moiety.[10]

-

C=N Stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium-like group.[10][11]

-

N-H Bending: Bending vibrations for the N-H groups are expected in the 1550-1650 cm⁻¹ region.[2]

-

C-O-C Stretching: A strong band corresponding to the C-O-C stretching of the morpholine ether linkage is typically observed around 1115 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion of the free base (Morpholine-4-carboximidamide) upon ionization. The fragmentation pattern would likely involve the cleavage of the morpholine ring and the carboximidamide group. Common fragments for morpholine derivatives include the loss of ethylene oxide or other small neutral molecules.[12] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be evident in the isotopic pattern of fragments containing the bromide ion.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the presence of the morpholine and guanidine-like moieties suggests potential antimicrobial and antioxidant properties.[13][14][15]

Antimicrobial Activity

Guanidine-containing compounds are known for their broad-spectrum antimicrobial activity.[16][17][18] The positively charged guanidinium group can interact with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids.[19][20] This interaction can lead to membrane destabilization, increased permeability, and ultimately cell death.[19]

dot

Caption: Postulated antimicrobial mechanism of action for guanidine-containing compounds.

Antioxidant Activity

Morpholine derivatives have been investigated for their antioxidant properties.[21][22] The mechanism of action for antioxidant activity can be varied and may involve the scavenging of reactive oxygen species (ROS), chelation of metal ions that catalyze oxidative reactions, or the modulation of cellular antioxidant defense pathways. The nitrogen atom in the morpholine ring can participate in electron transfer processes, which is a key step in neutralizing free radicals.

dot

Caption: Potential antioxidant mechanisms of morpholine-containing compounds.

Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[3]

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and antioxidant research. This guide has summarized the available chemical and physical data. However, to fully elucidate its properties and biological activity, further experimental studies are required to establish detailed synthesis and purification protocols, acquire specific analytical data, and investigate its precise mechanisms of action and effects on biological signaling pathways. The information provided herein serves as a valuable resource for researchers and scientists initiating work with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H12BrN3O | CID 2806564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]

- 5. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 6. 4-Methylmorpholine (109-02-4) 13C NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antihyperlipidemic morpholine derivatives with antioxidant activity: An investigation of the aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Morpholine-4-carboximidamide Hydrobromide: A Technical Data Summary

CAS Number: 157415-17-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboximidamide hydrobromide is a chemical compound available for research purposes.[1][2][3] This document provides a summary of its publicly available chemical and physical properties. It is important to note that, at the time of this writing, there is a lack of comprehensive public data regarding the biological activity, experimental protocols, and specific applications in drug development for this compound. The information herein is compiled from various chemical supplier databases and should be used for informational purposes in a research context.

Chemical and Physical Properties

The following tables summarize the quantitative data available for this compound.

Table 1: General Chemical Information

| Property | Value | Source(s) |

| IUPAC Name | morpholine-4-carboximidamide;hydrobromide | [4][5][6][7][8] |

| Synonyms | MORPHOLINOFORMAMIDINE HYDROBROMIDE, 4-Morpholinylformamidine hydrobromide | [7][9] |

| Molecular Formula | C5H12BrN3O | [1][6][9][10][11] |

| Molecular Weight | 210.08 g/mol | [10] |

| InChI Key | IOHSDHMCZXCESZ-UHFFFAOYSA-N | [4][6] |

| SMILES | N=C(N1CCOCC1)N.Br | [1][5][6] |

| Purity | ≥95% to 98% | [4][10] |

| Physical Form | Solid; Crystals or powder or crystalline powder | [4][6] |

| Color | White to pale cream | [6] |

Table 2: Physical Constants

| Property | Value | Source(s) |

| Melting Point | 155-165°C | [9] |

| Boiling Point | 222.6 °C at 760 mmHg (Predicted) | [9] |

| Flash Point | 88.4 °C (Predicted) | [9] |

| Water Solubility | Soluble | [9] |

Table 3: Safety and Handling Information

| Aspect | Information | Source(s) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P260, P271, P280, P304+P340, P305+P351+P338, P403+P233, P405, P501 | [4] |

| Storage | Ambient temperature, under inert gas (Argon or Nitrogen) at 2-8°C is also noted. | [4][9][10] |

| Sensitivity | Hygroscopic | [9] |

Potential Applications and Research Context

This compound is listed as an active pharmaceutical intermediate.[6][12] The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to be present in various compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13] The carboximidamide functional group suggests potential for mimicking peptide interactions, which could be relevant in enzyme studies. However, it must be reiterated that no specific biological activity has been published for this compound itself.

Conceptual Synthesis Workflow

While specific experimental protocols for the synthesis of this compound are not detailed in the public domain, a general workflow can be conceptualized based on its structure and listed upstream products.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a readily available chemical for research and development. While its physical and chemical properties are documented, a significant gap exists in the public scientific literature regarding its biological effects and detailed experimental applications. Researchers and drug development professionals are encouraged to view this compound as a building block or starting point for further investigation, with the understanding that its biological activity profile is yet to be established. Any use of this compound should be preceded by a thorough in-house evaluation of its properties and safety.

References

- 1. a2bchem.com [a2bchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 157415-17-3|吗啉-4-甲脒氢溴酸盐|Morpholine-4-carboxamidine hydrobromide, 98%|MFCD00051994-范德生物科技公司 [bio-fount.com]

- 4. This compound | 157415-17-3 [sigmaaldrich.com]

- 5. This compound 97% | CAS: 157415-17-3 | AChemBlock [achemblock.com]

- 6. A19985.22 [thermofisher.com]

- 7. Hydrobromides | Fisher Scientific [fishersci.co.uk]

- 8. This compound | C5H12BrN3O | CID 2806564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 157415-17-3,MORPHOLINOFORMAMIDINE HYDROBROMIDE | lookchem [lookchem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Morpholine-4-carboxamidine hydrobromide, 98% | Fisher Scientific [fishersci.ca]

- 12. 157415-17-3 | CAS DataBase [m.chemicalbook.com]

- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Morpholine-4-carboximidamide Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboximidamide hydrobromide is a small organic molecule featuring a morpholine ring and a carboximidamide functional group. While detailed biological studies on this specific compound are not extensively published, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of various biologically active compounds. This guide provides a comprehensive overview of this compound, including its chemical and physical properties. It further explores the known biological activities and mechanisms of action of structurally related morpholine derivatives, offering insights into the potential therapeutic applications of this compound class. This document aims to serve as a foundational resource for researchers interested in the potential of this compound and its analogs in drug discovery and development.

Chemical and Physical Properties

This compound is a white to pale cream crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂BrN₃O | [2][3][4] |

| Molecular Weight | 210.07 g/mol | [2][4] |

| CAS Number | 157415-17-3 | [2][3] |

| IUPAC Name | morpholine-4-carboximidamide;hydrobromide | [2][4] |

| Synonyms | Morpholinoformamidine hydrobromide, 4-Morpholinylformamidine hydrobromide, Morpholine-4-carboxamidine hydrobromide | [2][5] |

| Appearance | White to pale cream crystals or powder | [1] |

| Purity | ≥97.5% to ≤102.5% (Titration ex Bromide) | [1] |

| Storage | Room temperature, under inert gas (Argon charged) | [3] |

Synthesis

A general two-step synthesis for the free base, 4-morpholine-carboxamidine, has been described. This method involves the reaction of an isourea derivative with morpholine, followed by deprotonation.[6]

Step 1: Formation of the Carboxamidinium Salt O-methylisourea sulfate is reacted with two equivalents of morpholine under reflux. The methanol formed during the reaction is distilled off, leading to the precipitation of 4-morpholine-carboxamidinium sulfate.[6]

Step 2: Deprotonation to Yield the Free Base The 4-morpholine-carboxamidinium sulfate is then treated with a strong base, such as sodium hydroxide, to deprotonate the salt and yield the 4-morpholine-carboxamidine free base.[6] The hydrobromide salt can then be formed by reacting the free base with hydrobromic acid.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited, the broader class of morpholine derivatives exhibits a wide range of pharmacological activities.[7] These activities provide a basis for investigating the potential of the target compound.

Antimicrobial Activity

Morpholine is a key structural component in several antimicrobial agents.[8] Derivatives of morpholine have shown activity against various bacterial and fungal strains. For instance, some novel morpholine derivatives have demonstrated notable activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[8] The mechanism of action for some morpholine-containing antibiotics involves the inhibition of essential bacterial enzymes.

Antioxidant Activity

Several studies have reported the antioxidant properties of morpholine derivatives.[9] These compounds can act as radical scavengers, which may be beneficial in mitigating oxidative stress-related diseases.[9] The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2]

Enzyme Inhibition

The morpholine moiety is present in various enzyme inhibitors. For example, certain morpholine derivatives have been investigated as inhibitors of cholinesterases, which is relevant for neurodegenerative diseases.[10] Others have shown inhibitory activity against urease, an enzyme implicated in the pathogenesis of infections by certain bacteria like Helicobacter pylori.[8] The ability of the morpholine ring to participate in hydrogen bonding and hydrophobic interactions can contribute to its binding to enzyme active sites.[7]

Experimental Protocols

General Antimicrobial Susceptibility Testing

A common method for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and relatively simple method to screen for antioxidant activity.

-

Preparation of Reagents : Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture : Add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to the control. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Quantitative Data for Related Morpholine Derivatives

The following tables summarize some of the reported biological activities for various morpholine derivatives to provide context for the potential efficacy of this class of compounds.

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |

| 1,2,4-Triazole derivative with morpholine | Mycobacterium smegmatis | 15.6 | [8] |

| Morpholine-bearing quinoline derivative | Staphylococcus aureus | 0.78 | [11] |

Table 2: Enzyme Inhibition by Selected Morpholine Derivatives

| Compound Type | Target Enzyme | Activity (IC50 in µM) | Reference |

| Thiazole derivative with morpholine | Urease | 2.37 | [8] |

| 4-N-phenylaminoquinoline with morpholine | Acetylcholinesterase | 1.94 | [10] |

Potential Signaling Pathway Involvement

While a specific signaling pathway for this compound has not been elucidated, some morpholine derivatives have been shown to modulate inflammatory pathways. For instance, certain morpholinopyrimidine derivatives can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Safety and Hazards

This compound is classified as a skin and eye irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Conclusion

This compound is a chemical compound with potential for biological activity, largely inferred from the extensive research on other morpholine-containing molecules. The morpholine scaffold is a versatile component in medicinal chemistry, contributing to a wide array of pharmacological effects, including antimicrobial, antioxidant, and enzyme-inhibiting properties. While specific experimental data on this compound is scarce, this guide provides a solid foundation for future research by summarizing its known properties and outlining the potential biological activities and methodologies for their investigation based on structurally related compounds. Further studies are warranted to fully elucidate the biological profile of this compound and its potential as a therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn( ii ), Co( ii ) and Ni ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00394E [pubs.rsc.org]

- 4. This compound | C5H12BrN3O | CID 2806564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antihyperlipidemic morpholine derivatives with antioxidant activity: An investigation of the aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Morpholinoformamidine Hydrobromide: A Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoformamidine hydrobromide, also known as morpholine-4-carboximidamide hydrobromide, is a guanidine derivative incorporating a morpholine moiety. As a pharmaceutical intermediate, it serves as a building block in the synthesis of more complex molecules, where the morpholine group can enhance pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physical characteristics of Morpholinoformamidine hydrobromide, detailed experimental protocols for their determination, and a proposed synthetic pathway.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Morpholinoformamidine hydrobromide is presented below. This data is essential for its handling, formulation, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂BrN₃O | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| CAS Number | 157415-17-3 | [1] |

| Melting Point | 155-165 °C | [1] |

| Solubility | Soluble in water | [1] |

| Appearance | White to off-white crystalline solid (typical) | |

| IUPAC Name | morpholine-4-carboximidamide;hydrobromide | [1] |

Synthesis Protocol

The synthesis of Morpholinoformamidine hydrobromide can be achieved in a two-step process. The first step involves the synthesis of the free base, 4-Morpholinecarboxamidine, followed by its conversion to the hydrobromide salt.

Step 1: Synthesis of 4-Morpholinecarboxamidine (Free Base)

This procedure is adapted from the synthesis of 4-Morpholine-carboxamidine as described in the literature.

Materials:

-

O-methylisourea sulfate

-

Morpholine

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of one equivalent of O-methylisourea sulfate and two equivalents of morpholine is heated under reflux.

-

The methanol formed during the reaction is distilled off, leading to the precipitation of 4-Morpholine-carboxamidinium sulfate.

-

The sulfate salt is dissolved in water, and a solution of sodium hydroxide (2 equivalents) in water is added dropwise under ice cooling.

-

After warming to room temperature, the aqueous phase is extracted with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield 4-Morpholinecarboxamidine as a colorless solid.

Step 2: Preparation of Morpholinoformamidine Hydrobromide

This is a general procedure for the hydrobromination of an amine or amidine.

Materials:

-

4-Morpholinecarboxamidine

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Hydrobromic acid (HBr) solution in a suitable solvent (e.g., acetic acid or as a gas)

Procedure:

-

Dissolve the synthesized 4-Morpholinecarboxamidine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid solution with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Caption: Synthesis workflow for Morpholinoformamidine hydrobromide.

Experimental Protocols for Physical Characterization

The following are detailed, generalized protocols for determining the key physical characteristics of Morpholinoformamidine hydrobromide.

Melting Point Determination (Capillary Method)

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of Morpholinoformamidine hydrobromide is finely powdered and completely dry.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (155-165 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer with a temperature-controlled plate

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, 7, 9).

-

Add an excess amount of Morpholinoformamidine hydrobromide to a known volume of each buffer solution in separate conical flasks. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the suspensions to settle.

-

Withdraw an aliquot of the supernatant from each flask, ensuring no solid particles are transferred. Centrifuge the aliquots to remove any remaining fine particles.

-

Dilute the clear supernatant with the respective buffer solution to a concentration suitable for analysis.

-

Determine the concentration of the dissolved Morpholinoformamidine hydrobromide in each sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility at each pH is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

References

The Multifaceted Biological Activities of Morpholine Guanidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Morpholine and guanidine moieties are independently recognized as privileged scaffolds in medicinal chemistry, each conferring a unique set of physicochemical and pharmacological properties to bioactive molecules. The strategic combination of these two pharmacophores into single molecular entities—morpholine guanidine derivatives—has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antiviral, antifungal, and antibacterial properties of these derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and visual representations of key mechanisms and workflows to facilitate further research and development in this promising area.

Introduction

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a common feature in numerous approved drugs. Its presence often enhances pharmacokinetic properties such as aqueous solubility, metabolic stability, and absorption.[1][2] The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and capable of forming multiple hydrogen bonds, enabling it to interact with various biological targets, including enzymes and nucleic acids.[3][4]

The amalgamation of these two structural motifs can lead to compounds with novel or enhanced biological activities. This guide synthesizes the current understanding of morpholine guanidine derivatives, focusing on their therapeutic potential across different disease areas.

Anticancer Activity

Morpholine guanidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various morpholine guanidine derivatives is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values for representative compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | Colchicine | - | [5][6] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | Colchicine | - | [5][6] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | Colchicine | - | [5][6] | |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | Colchicine | - | [5][6] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | Colchicine | - | [5][6] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | Colchicine | - | [5][6] | |

| Compound 5h | HT-29 (Colon Cancer) | 3.103 ± 0.979 | Sorafenib | - | [7] |

| NIH3T3 (Normal Fibroblast) | 15.158 ± 0.987 | - | - | [7] | |

| Compound 5j | HT-29 (Colon Cancer) | 9.657 ± 0.149 | Sorafenib | - | [7] |

| Compound 5c | HT-29 (Colon Cancer) | 17.750 ± 1.768 | Sorafenib | - | [7] |

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| Compound 5h | VEGFR-2 | 0.049 ± 0.002 | Sorafenib | 0.037 ± 0.001 | [7] |

| Compound 5j | VEGFR-2 | 0.098 ± 0.011 | Sorafenib | 0.037 ± 0.001 | [7] |

| Compound 5c | VEGFR-2 | 0.915 ± 0.027 | Sorafenib | 0.037 ± 0.001 | [7] |

Signaling Pathways in Anticancer Activity

A significant mechanism through which morpholine-containing compounds exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the morpholine guanidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase.[13]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.[6]

-

Assay Plate Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Kinase Reaction Initiation: Initiate the reaction by adding the ATP/substrate mixture to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that generates a luminescent or fluorescent signal proportional to the amount of ADP produced (or ATP consumed).[2]

-

Measurement: Measure the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Antiviral Activity

Guanidine and its derivatives have long been known for their antiviral properties, particularly against picornaviruses.[13] The incorporation of a morpholine moiety can modulate the pharmacokinetic and pharmacodynamic properties of these antiviral agents.

Quantitative Antiviral Activity Data

The antiviral efficacy of morpholine guanidine derivatives is often assessed using plaque reduction assays, which determine the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference Compound | EC50 (µM) | Citation |

| ICI 65,709 | Rhinovirus (25 serotypes) | Human Embryonic Lung | Not specified, but "good activity" | - | - | |

| Hydroxyguanidine Derivative | Rous Sarcoma Virus | Chicken Embryo Fibroblasts | 2.76 - 195.2 | Hydroxyguanidine | >200 | [14] |

Experimental Protocol: Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect of a lytic virus. The number of plaques (areas of cell death) is counted, and a reduction in plaque number in the presence of the compound indicates antiviral activity.[4][15]

Procedure:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6- or 12-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for a 1-2 hour adsorption period.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the morpholine guanidine derivative.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the EC50 value.

Antimicrobial (Antifungal and Antibacterial) Activity

Morpholine derivatives, such as the agricultural fungicide fenpropimorph, are known to inhibit sterol biosynthesis in fungi.[12] The addition of a guanidine moiety can enhance the antimicrobial spectrum or potency.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| Sila-analogue 24 | Candida albicans ATCC 24433 | 0.5 | Fenpropimorph | 2 | [12] |

| Candida albicans ATCC 10231 | 1 | Fenpropimorph | 4 | [12] | |

| Cryptococcus neoformans ATCC 34664 | 1 | Fenpropimorph | 2 | [12] | |

| Aspergillus niger ATCC 10578 | 4 | Fenpropimorph | 16 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the MIC of a compound by exposing a standardized inoculum of a microorganism to serial dilutions of the compound in a liquid growth medium.[5][16]

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the morpholine guanidine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI or EUCAST guidelines.[17][18]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Morpholine guanidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antiviral, and antimicrobial agents warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing important concepts. The continued exploration of the structure-activity relationships and mechanisms of action of these derivatives is crucial for the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. bioagilytix.com [bioagilytix.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay [protocols.io]

- 12. researchhub.com [researchhub.com]

- 13. benchchem.com [benchchem.com]

- 14. njccwei.com [njccwei.com]

- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Unraveling the Putative Mechanism of Action of Morpholine-4-carboximidamide Hydrobromide: A Technical Overview

Disclaimer: The following information is based on predictive computational studies and does not represent experimentally validated findings. As of the latest literature review, no dedicated scientific research has been published on the specific mechanism of action of morpholine-4-carboximidamide hydrobromide. The data presented herein is derived from a network pharmacology analysis of components within the medicinal plant Fritillaria cirrhosa, where this compound was identified as a potential contributor to the plant's traditional anti-inflammatory and anti-tussive effects.

Introduction

This compound is a chemical compound that has been identified as a constituent of Fritillaria cirrhosa bulbs, a traditional medicine used for treating inflammation and cough.[1][2] While direct experimental evidence is currently lacking, computational network pharmacology studies have provided a theoretical framework for its potential biological activities by identifying likely protein targets. This guide summarizes these predicted interactions and the associated signaling pathways, offering a preliminary, in-depth look into the hypothetical mechanism of action of this compound.

Predicted Biological Targets

Network pharmacology analyses have identified several potential protein targets for this compound that are associated with anti-inflammatory and anti-tussive pathways.[1][2] These putative targets are summarized in Table 1.

| Target Protein | Gene Name | Function | Potential Role in Mechanism of Action |

| Peroxisome proliferator-activated receptor gamma | PPARG | Nuclear receptor involved in the regulation of inflammation and metabolism. | Agonism of PPARG can lead to the suppression of pro-inflammatory gene expression. |

| Peroxisome proliferator-activated receptor alpha | PPARA | Nuclear receptor that regulates lipid metabolism and inflammation. | Activation of PPARA has anti-inflammatory effects. |

| Prostaglandin-endoperoxide synthase 1 | PTGS1 (COX-1) | Enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation. | Inhibition of PTGS1 can reduce the production of pro-inflammatory prostaglandins. |

| Xanthine dehydrogenase | XDH | Enzyme involved in purine metabolism; can generate reactive oxygen species. | Modulation of XDH activity may influence oxidative stress-related inflammation. |

| Mu-opioid receptor | OPRM1 | G-protein coupled receptor that is the primary target for opioids; involved in analgesia and cough suppression. | Agonism at OPRM1 can suppress the cough reflex. |

| Dopamine D2 receptor | DRD2 | G-protein coupled receptor for dopamine; plays a role in various neurological processes. | Modulation of dopaminergic signaling may influence cough reflexes. |

| Sodium-dependent serotonin transporter | SLC6A4 (SERT) | Transporter responsible for the reuptake of serotonin from the synaptic cleft. | Altering serotonin levels can modulate neuronal pathways involved in cough and inflammation. |

| 5-hydroxytryptamine receptor 2A | HTR2A | G-protein coupled receptor for serotonin; involved in a wide range of physiological and pathological processes. | Antagonism or modulation of HTR2A may have anti-inflammatory effects. |

Table 1: Predicted Protein Targets of this compound

Hypothetical Signaling Pathways

Based on the predicted targets, the mechanism of action of this compound may involve the modulation of key signaling pathways related to inflammation and cough.

Anti-Inflammatory Pathway

The potential anti-inflammatory effects could be mediated through the regulation of the arachidonic acid metabolism and nuclear receptor signaling.

References

An In-depth Technical Guide on the Early-Stage Research of Morpholine-4-carboximidamide Hydrobromide

Disclaimer: Publicly available, in-depth early-stage research on Morpholine-4-carboximidamide hydrobromide is limited. This guide summarizes the available chemical data and provides generalized experimental frameworks and potential areas of investigation based on the broader class of morpholine derivatives. The experimental protocols and signaling pathways described herein are illustrative and should be adapted based on specific research objectives.

Core Compound Identification and Properties

This compound is an organic compound featuring a morpholine ring attached to a carboximidamide group, presented as a hydrobromide salt.[1][2][3] The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates.[4][5] While specific biological data for the hydrobromide salt is scarce, its structural components suggest potential for biological activity.[1][6]

| Property | Data | Source(s) |

| Compound Name | This compound | [2] |

| Synonyms | 4-Morpholinecarboximidamide, hydrobromide (1:1), Morpholine-4-carboxamidine hydrobromide | [1][3] |

| CAS Number | 157415-17-3 | [1][2][3] |

| Molecular Formula | C5H12BrN3O | [1][2][3] |

| Molecular Weight | ~210.07 g/mol | [2] |

| Physical Form | White to off-white solid | [7] |

| Solubility | Expected to be soluble in water | [7] |

| Stability | The hydrobromide salt is stable under normal laboratory conditions. | [1] |

Potential Synthesis Protocol

Step 1: Synthesis of the Free Base (4-Morpholine-carboxamidine)

This step is based on the reaction of morpholine with an amidinating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, or through the reaction with O-methylisourea sulfate followed by deprotonation.[1]

-

Reactants: Morpholine, 1H-pyrazole-1-carboxamidine hydrochloride, and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).

-

Solvent: Acetonitrile.

-

Procedure:

-

Dissolve 1H-pyrazole-1-carboxamidine hydrochloride in acetonitrile.

-

Add morpholine to the solution.

-

Add DIPEA dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours at ambient temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Formation of the Hydrobromide Salt

-

Reactants: 4-Morpholine-carboxamidine (free base), Hydrobromic acid (HBr).

-

Solvent: A suitable organic solvent in which the free base is soluble and the hydrobromide salt is not (e.g., isopropanol, diethyl ether).

-

Procedure:

-

Dissolve the purified 4-Morpholine-carboxamidine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid dropwise with stirring.

-

The this compound salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

-

Caption: Generalized workflow for the synthesis of this compound.

Hypothetical Biological Screening Workflow

Given the lack of specific biological data, a general workflow for the initial screening of a novel compound like this compound is proposed. This workflow would typically start with broad in vitro assays and progress to more specific mechanistic studies.

Caption: A hypothetical workflow for the initial biological screening of a novel compound.

Potential Signaling Pathways and Mechanism of Action

There is no specific information available on the signaling pathways modulated by this compound. The broader class of morpholine-containing compounds has been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[4][5] The carboximidamide group, being a guanidinium mimetic, could potentially interact with targets that recognize arginine or other cationic moieties.

Below is a generalized diagram illustrating potential high-level interactions of a hypothetical bioactive compound with a cell.

References

- 1. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]

- 2. This compound | C5H12BrN3O | CID 2806564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine-4-carboxamidine hydrobromide, 98% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. sciencescholar.us [sciencescholar.us]

- 6. researchgate.net [researchgate.net]

- 7. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and Structure-Activity Relationship (SAR) Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has solidified its status as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—have made it a ubiquitous feature in a vast array of clinically approved drugs and investigational molecules.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholine-containing compounds, with a particular focus on their role as potent kinase inhibitors in oncology.

The Pivotal Role of Morpholine in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The morpholine moiety has proven to be an exceptional component in the design of kinase inhibitors, often serving as a key pharmacophore that interacts with the target protein or as a scaffold to correctly orient other functional groups.[2][6] Its ability to enhance potency through molecular interactions within the kinase active site has propelled the development of numerous successful drugs.[7][8]

This guide will delve into the SAR of morpholine-containing compounds targeting two of the most critical oncogenic signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Epidermal Growth Factor Receptor (EGFR) pathway.

Structure-Activity Relationship of Morpholine-Containing PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[9] Morpholine-containing molecules have emerged as highly effective inhibitors of this pathway, with some exhibiting dual PI3K/mTOR inhibitory activity.[10]

Quantitative SAR Data for Morpholine-Based PI3K Inhibitors

The following tables summarize the in vitro activity of several series of morpholine-containing PI3K inhibitors. These data highlight how subtle modifications to the molecular structure can significantly impact potency and selectivity.

Table 1: SAR of 4-Morpholinopyrrolopyrimidine Derivatives as PI3Kα/mTOR Inhibitors [9]

| Compound ID | R Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MDA361 Cell Proliferation IC50 (nM) |

| 9 | H | 2.8 | >10000 | 2000 |

| 46 | 4-(4-(dimethylamino)benzamido)phenyl | 1.6 | 1.7 | 11 |

| 48 | 4-(4-((4-(dimethylamino)butanoyl)amino)benzamido)phenyl | 1.3 | 1.6 | 8 |

Data sourced from a study on 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors.[9]

Table 2: SAR of ZSTK474 Analogs with Morpholine Replacements [11]

| Compound | R Group (Morpholine Replacement) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| ZSTK474 | Morpholine | 5.0 | 100 | 3.9 | 38.8 |

| 6a | Ethanolamine | 9.9 | >500 | 9.8 | 98.2 |

| 6b | Diethanolamine | 3.7 | >500 | 10.1 | 14.6 |

Data adapted from a study on the structural effects of morpholine replacement in ZSTK474.[11]

Structure-Activity Relationship of Morpholine-Containing EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell proliferation.[12] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target. Several successful EGFR inhibitors incorporate a morpholine moiety to enhance their pharmacological properties.[13]

Quantitative SAR Data for Morpholine-Based EGFR Inhibitors

The following table presents the inhibitory activities of a series of quinazoline derivatives, highlighting the contribution of the morpholine group to their anti-EGFR potency.

Table 3: SAR of Quinazoline Derivatives as EGFR Kinase Inhibitors [5]

| Compound ID | R Group | EGFR IC50 (nM) | Antiproliferative Activity (A549 cells) IC50 (µM) |

| Gefitinib | - | 17.1 | 15.59 |

| Compound 5 | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 1 | - |

| Compound 24 | 4-(3-ethynylphenylamino)-7-methoxyquinazoline | 9.2 | 6.54 |

Data compiled from a review on quinazoline-based EGFR kinase inhibitors.[5]

Key Signaling Pathways

To understand the context of the SAR data, it is crucial to visualize the signaling pathways targeted by these morpholine-containing inhibitors.

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Figure 2: Simplified EGFR Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented SAR data, detailed experimental methodologies for key assays are provided below.

In Vitro Kinase Activity Assay (PI3K Example)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific PI3K isoform.

Materials:

-

Purified recombinant PI3K enzyme (e.g., p110α/p85α).

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[14]

-

Lipid substrate (e.g., PIP2).

-

ATP.

-

Test compound (dissolved in DMSO).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.

-

384-well plates.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the PI3K enzyme and the lipid substrate in the kinase buffer to their optimal working concentrations.

-

Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).[3] b. Add 2.5 µL of the PI3K enzyme solution to each well.[3] c. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.[3] e. Incubate the plate at room temperature for 60 minutes.[3][14]

-

ADP Detection (using ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14] b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., MDA-MB-361).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete growth medium. b. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions (including a vehicle control with DMSO). c. Return the plate to the incubator for 72 hours.[9]

-

MTT Addition and Incubation: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2][9] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] c. Gently shake the plate for 5-15 minutes to ensure complete solubilization.

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Workflow for Structure-Activity Relationship (SAR) Studies

The process of elucidating the SAR of a series of compounds is a cyclical and iterative process central to drug discovery.

Figure 3: General workflow for SAR studies in drug discovery.

Conclusion

The morpholine scaffold continues to be a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its favorable physicochemical and pharmacokinetic properties, combined with its ability to form key interactions within enzyme active sites, make it an invaluable tool for medicinal chemists. A systematic approach to SAR, employing robust in vitro assays and guided by an understanding of the target biology, is essential for the successful optimization of morpholine-containing lead compounds into clinical candidates. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing this important class of molecules.

References

- 1. atcc.org [atcc.org]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. protocols.io [protocols.io]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 9. benchchem.com [benchchem.com]

- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. process.st [process.st]

- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 14. promega.com [promega.com]

An In-depth Technical Guide to the Physicochemical Properties of Morpholine-4-carboximidamide Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Morpholine-4-carboximidamide hydrobromide, a morpholine derivative of interest in medicinal chemistry and drug discovery. This document collates available data and presents generalized experimental protocols for its characterization.

Chemical Identity and Structure

This compound is an organic salt consisting of a morpholine ring functionalized with a carboximidamide group, with hydrobromide as the counter-ion. The guanidinium-like moiety suggests its potential for biological activity, as this functional group is present in numerous pharmacologically active compounds.

| Identifier | Value |

| IUPAC Name | morpholine-4-carboximidamide;hydrobromide |

| CAS Number | 157415-17-3 |

| Molecular Formula | C₅H₁₂BrN₃O |

| Molecular Weight | 210.08 g/mol |

| Canonical SMILES | C1COCCN1C(=N)N.Br |

| InChI Key | IOHSDHMCZXCESZ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known quantitative physicochemical data for this compound is presented in the table below.

| Property | Value/Description | Source |

| Appearance | White to pale cream crystals, crystalline powder, or powder. | [1] |

| Purity | ≥97.5% to ≤102.5% (Titration ex Bromide) | [1] |

| Melting Point | 155-165 °C | |

| Solubility | Soluble in water. | |

| pKa | Not experimentally determined. As a guanidine derivative, it is expected to be a strong base. | |

| Storage | Store at room temperature under an inert atmosphere (e.g., Argon). |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures that can be applied to the characterization of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample until a small amount of material (2-3 mm in height) is packed into the closed end.[2]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[2]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported as these two temperatures.

Aqueous Solubility Determination

Principle: This method determines the solubility of the compound in water at a given temperature, a critical parameter for formulation and bioavailability studies.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

pH meter

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a vial.

-

Equilibration: The vial is sealed and placed in a thermostatically controlled environment (e.g., 25 °C or 37 °C) and agitated using a magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or a validated HPLC method.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination by Potentiometric Titration

Principle: The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for this determination.[5]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. The solution may be initially acidified.[6]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[7][8]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are standard techniques for the characterization of organic compounds.

Procedure:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The solution must be free of particulate matter.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the molecular structure.

Principle: FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Procedure:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.[10][11] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[12][13]

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the instrument, and the IR spectrum is acquired over a specific range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational frequencies of the functional groups present in the molecule.

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Procedure:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common technique for volatile compounds, which often causes fragmentation useful for structural elucidation.[14][15] For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) are preferred.[16]

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus mass-to-charge ratio. The molecular ion peak provides the molecular weight of the compound.

Biological Activity and Signaling Pathways

Given the presence of these pharmacophores, a potential area of investigation for this compound would be its activity in cancer cell lines and its effect on relevant signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: A generalized workflow for the synthesis and characterization of a novel chemical compound.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the logical relationship and interdependence of the key physicochemical properties discussed.

Caption: Interrelation of key physicochemical properties influencing potential bioavailability.

References

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. jascoinc.com [jascoinc.com]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Morpholine-4-carboximidamide Hydrobromide